molecular formula C5H6INO2S B2355212 4-Iodo-3,5-dimethoxy-1,2-thiazole CAS No. 2138539-83-8

4-Iodo-3,5-dimethoxy-1,2-thiazole

Cat. No.: B2355212
CAS No.: 2138539-83-8
M. Wt: 271.07
InChI Key: HBWQZWUCXVECGF-UHFFFAOYSA-N
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Description

4-Iodo-3,5-dimethoxy-1,2-thiazole is a chemical compound with the molecular formula C5H6INO2S and a molecular weight of 271.08 g/mol . This compound is characterized by the presence of an iodine atom and two methoxy groups attached to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-Iodo-3,5-dimethoxy-1,2-thiazole typically involves the iodination of 3,5-dimethoxy-1,2-thiazole. One common method includes the reaction of 3,5-dimethoxy-1,2-thiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the thiazole ring.

Chemical Reactions Analysis

4-Iodo-3,5-dimethoxy-1,2-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Comparison with Similar Compounds

4-Iodo-3,5-dimethoxy-1,2-thiazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-iodo-3,5-dimethoxy-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INO2S/c1-8-4-3(6)5(9-2)10-7-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWQZWUCXVECGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NS1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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